(E)-3-Methoxy-2-butenoic acid methyl ester
Overview
Description
“(E)-3-Methoxy-2-butenoic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol and are primarily used in the production of biodiesel . They are also used to produce detergents .
Synthesis Analysis
The synthesis of an ester, such as “(E)-3-Methoxy-2-butenoic acid methyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Esters are insoluble in water but soluble in organic solvents . The boiling point of methyl ethyl esters is significantly lower than that of parent acid . In the IR spectrum, ester shows the characteristic -C=O stretching frequency at 1735 cm -1 .Scientific Research Applications
Enhanced Oil Recovery (EOR)
Fatty acid methyl esters (FAMEs) like (E)-3-Methoxy-2-butenoic acid methyl ester can be used in enhanced oil recovery due to their surfactant properties. They can help in reducing the interfacial tension between oil and water, facilitating the extraction of oil from reservoirs .
Synthesis of Surfactants
FAMEs are also precursors in the synthesis of amide-based surfactants. These surfactants have a variety of applications, including detergents, emulsifiers, and dispersants .
Antiviral Applications
Compounds similar to (E)-3-Methoxy-2-butenoic acid methyl ester have been studied for their antiviral properties. For example, mycophenolic acid methyl ester has shown activity against influenza A virus strains .
Physicochemical Characterization
The physicochemical properties of FAMEs make them suitable for characterization studies using spectroscopic methods such as FT-IR, MALDI-TOF, and ESI MS. These studies can help in understanding the chemical composition and potential applications of these compounds .
Mechanism of Action
Safety and Hazards
Fatty Acid Methyl Esters (FAME) like “(E)-3-Methoxy-2-butenoic acid methyl ester” can be harmful if swallowed and can cause skin and eye irritation . They may also cause drowsiness or dizziness . It’s important to handle these chemicals with care, using personal protective equipment and following safety guidelines .
Future Directions
The green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions, has been highlighted in recent research . These methods have great potential in the chemical industry .
properties
IUPAC Name |
methyl (E)-3-methoxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSHZZLJYZOHRU-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4525-28-4, 35217-21-1 | |
Record name | NSC73183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxy-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (2E)-3-methoxybut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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